molecular formula C10H10N2S B1274975 1-allyl-1H-benzimidazole-2-thiol CAS No. 87216-53-3

1-allyl-1H-benzimidazole-2-thiol

Cat. No. B1274975
CAS RN: 87216-53-3
M. Wt: 190.27 g/mol
InChI Key: JTRIXERILCLYFM-UHFFFAOYSA-N
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Description

1-Allyl-1H-benzimidazole-2-thiol is a chemical compound that is part of the benzimidazole family, which is known for its diverse range of biological activities. The compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a thiol group at the second position of the same ring. This structure serves as a key intermediate in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1-allyl-1H-benzimidazole-2-thiol derivatives can be achieved through various methods. One approach involves the reaction of 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol in the presence of a copper(II) acetate hydrate catalyst, leading to the formation of 6-aryl-6H-chromeno[4',3':4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives via successive C-N and C-S bond formations . Another method includes the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzimidazole-2-thioles in the presence of potassium carbonate in acetone, yielding 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives .

Molecular Structure Analysis

The molecular structure of 1-allyl-1H-benzimidazole-2-thiol derivatives has been characterized by various spectroscopic techniques. For instance, the title compound 1-allyl-1H-1,3-benzimidazol-2(3H)-one has been found to have a nearly coplanar fused five- and six-membered ring system, with the allyl group oriented roughly perpendicular to the benzimidazole system . X-ray crystallographic analysis has been used to determine the structure of 6-aryl-6H-chromeno[4',3':4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives, providing insights into the molecular conformations and interactions .

Chemical Reactions Analysis

1-Allyl-1H-benzimidazole-2-thiol participates in various chemical reactions, including visible-light-induced radical cascade reactions. For example, a radical domino reaction of 1-allyl-2-ethynylbenzoimidazoles with thiosulfonates under photocatalytic conditions leads to the formation of thiosulfonylated pyrrolo[1,2-a]benzimidazoles with good yields and high regioselectivity . This showcases the compound's reactivity under metal-free conditions and its potential for constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allyl-1H-benzimidazole-2-thiol derivatives are influenced by the nature of the substituents and the structure of the parent compound. For instance, derivatives of 1-thiol-benzthiazole exhibit varying degrees of photographic properties, such as blue-black developing and fog-preventing activities, depending on the alkyl radicals substituted and the positions of substitution . The antimicrobial activities of these derivatives have also been investigated, with some showing significant levels of activity against various bacterial and fungal strains . Additionally, the crystal packing and stability of these compounds are often reinforced by intermolecular interactions, such as hydrogen bonding and π-π stacking .

Scientific Research Applications

Anticancer Research

A notable application of benzimidazole derivatives, including those related to 1-allyl-1H-benzimidazole-2-thiol, is in anticancer research. Compounds like trans-[Pt(PPh2 allyl)2 (κ1 -S-SR)2], where SR represents different thiol derivatives including benzimidazole-2-thiol, have shown promising antitumor effects in vitro against human cancer cell lines. They have been studied for their selectivity between tumorigenic and non-tumorigenic cell lines and have demonstrated potent genotoxic abilities through comet assay methods (Sakamaki et al., 2019).

Polymer Science and Proton Conductivity

In the field of polymer science, benzimidazole derivatives have been used to create intrinsically proton-conducting comb-like copolymers. These polymers have side chains tethered with benzimidazole units, showcasing significant thermal properties and proton conductivity under anhydrous conditions. The efficiency of thiol-ene coupling reactions, a crucial step in the synthesis of these polymers, has been observed to decrease with the increasing length of the side chains due to sterical effects (Persson & Jannasch, 2006).

Corrosion Inhibition

In the field of material science, benzimidazole derivatives have been investigated for their role as corrosion inhibitors. The adsorption and corrosion inhibition performance of benzimidazole derivatives, including 2-(allylthio)-1H-benzo[d]imidazole (SHA), have been studied extensively. These compounds have demonstrated the ability to form a protective barrier on metal surfaces, retarding corrosion reactions through a mixed inhibition mechanism. The interaction mechanisms of these inhibitors with metal surfaces have been explored using various analytical techniques, highlighting their potential in corrosion protection applications (Ech-chihbi et al., 2020).

Synthesis and Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and tested for their antimicrobial activities. Novel bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives, for example, have been synthesized and shown to possess antimicrobial properties. These compounds have been subjected to molecular docking studies, providing insights into their potential as antimicrobial agents (Aparna et al., 2020).

properties

IUPAC Name

3-prop-2-enyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRIXERILCLYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400545
Record name 1-allyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-1H-benzimidazole-2-thiol

CAS RN

87216-53-3
Record name 1-allyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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